Cas no 2229121-03-1 (tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate)

tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate
- EN300-1872020
- tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
- 2229121-03-1
-
- インチ: 1S/C16H23NO5/c1-6-21-12-9-7-8-11(13(12)19)16(5,10-18)17-14(20)22-15(2,3)4/h7-10,19H,6H2,1-5H3,(H,17,20)
- InChIKey: RIHBFRFGRMKAJS-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(C=O)(C)C1C=CC=C(C=1O)OCC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 309.15762283g/mol
- どういたいしつりょう: 309.15762283g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 84.9Ų
tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1872020-0.05g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 0.05g |
$1104.0 | 2023-09-18 | ||
Enamine | EN300-1872020-0.5g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 0.5g |
$1262.0 | 2023-09-18 | ||
Enamine | EN300-1872020-5.0g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 5g |
$3812.0 | 2023-06-01 | ||
Enamine | EN300-1872020-10g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 10g |
$5652.0 | 2023-09-18 | ||
Enamine | EN300-1872020-1.0g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 1g |
$1315.0 | 2023-06-01 | ||
Enamine | EN300-1872020-0.1g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 0.1g |
$1157.0 | 2023-09-18 | ||
Enamine | EN300-1872020-10.0g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 10g |
$5652.0 | 2023-06-01 | ||
Enamine | EN300-1872020-0.25g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 0.25g |
$1209.0 | 2023-09-18 | ||
Enamine | EN300-1872020-2.5g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 2.5g |
$2576.0 | 2023-09-18 | ||
Enamine | EN300-1872020-5g |
tert-butyl N-[2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
2229121-03-1 | 5g |
$3812.0 | 2023-09-18 |
tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
5. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamateに関する追加情報
Introduction to tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229121-03-1)
tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate, with the CAS number 2229121-03-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butyl carbamate group, an ethoxy-substituted phenol moiety, and a ketone functionality. These structural elements contribute to its potential therapeutic applications and make it an intriguing subject for ongoing studies.
The chemical structure of tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate can be represented as follows: the tert-butyl carbamate group is attached to a secondary amine, which is in turn bonded to a ketone-containing carbon chain. The ketone is further substituted with a 3-ethoxy-2-hydroxyphenyl group, which imparts significant hydrophobic and hydrogen-bonding properties to the molecule. These characteristics are crucial for its interactions with biological targets and its potential pharmacological activities.
Recent research has focused on the biological activities of tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate. Studies have shown that this compound exhibits promising anti-inflammatory and antioxidant properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. Additionally, it has been found to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
The potential therapeutic applications of tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate are not limited to anti-inflammatory and antioxidant effects. Preclinical studies have also explored its neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, this compound has shown the ability to reduce neuronal damage and improve cognitive function. These findings suggest that it may have potential as a novel therapeutic agent for treating neurodegenerative disorders.
In the context of drug development, the pharmacokinetic properties of tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate are of particular interest. Initial studies have indicated that it has favorable oral bioavailability and a reasonable half-life, which are essential for effective drug delivery. Furthermore, its low toxicity profile in preclinical models supports its potential for further clinical evaluation.
The synthesis of tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate involves several steps, including the formation of the tert-butyl carbamate group, the introduction of the ethoxy-substituted phenol moiety, and the final coupling reaction to form the ketone-containing structure. Various synthetic routes have been reported in the literature, each with its own advantages in terms of yield, purity, and scalability. These synthetic methods are crucial for ensuring a consistent supply of high-quality material for both research and potential commercial applications.
In conclusion, tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate (CAS No. 2229121-03-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an important subject for ongoing research in medicinal chemistry and pharmaceutical sciences. As more studies are conducted, it is likely that new insights into its mechanisms of action and potential clinical uses will emerge, further highlighting its significance in the field.
2229121-03-1 (tert-butyl N-2-(3-ethoxy-2-hydroxyphenyl)-1-oxopropan-2-ylcarbamate) 関連製品
- 2171540-68-2(4-2-cyclobutyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetylthiomorpholine-2-carboxylic acid)
- 1803825-99-1(1-fluoro-2-iodo-3-methyl-4-nitrobenzene)
- 896337-30-7(N-(6-acetamido-1,3-benzothiazol-2-yl)-4-methanesulfonylbenzamide)
- 2005639-16-5(3-(3-hydroxypropyl)oxane-3-carbaldehyde)
- 91552-19-1(4-(2-chlorophenyl)butanenitrile)
- 1094445-98-3(5-methoxy-1-(pyridin-3-yl)pentane-1,3-dione)
- 1638771-15-9((4R)-4-amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one)
- 2172154-36-6(3-ethyl-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidine-3-carboxylic acid)
- 1934242-09-7(methyl 3-oxopyrrolidine-2-carboxylate)
- 1526400-41-8(3-amino-5H,6H,7H,8H,9H-cyclohepta[c]pyridine-4-carboxylic acid)




